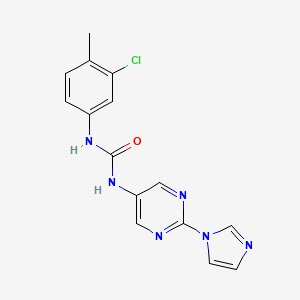
1-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-3-(3-chloro-4-methylphenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-3-(3-chloro-4-methylphenyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been studied extensively for its mechanism of action and its biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Heterocyclic Compound Synthesis
Urea derivatives play a pivotal role in the synthesis of heterocyclic compounds, a class of chemicals critical in pharmaceuticals, agriculture, and materials science. For example, N,N′-Dichlorobis(2,4,6-trichlorophenyl)urea (CC-2) has been utilized as a new reagent for synthesizing pyrimidone and pyrimidine derivatives via the Biginelli reaction, highlighting its efficiency and convenience in creating complex molecular structures (G. Rao et al., 2011). Similarly, studies have demonstrated the formation of imidazolidine-2,4-diones, 3,5-dihydroimidazol-4-ones, and other heterocyclic structures through cyclocondensation reactions involving urea derivatives, indicating their versatility in generating biologically and industrially relevant compounds (V. B. Sokolov et al., 2013).
Agricultural Chemicals
The degradation and environmental fate of urea-based herbicides have been a significant focus, emphasizing the importance of understanding their behavior in soil and their impact on agricultural practices. For instance, imazosulfuron, a urea-based herbicide, has been studied for its degradation under both aerobic and anaerobic conditions, providing insights into its environmental persistence and potential ecological impacts (P. Morrica et al., 2001).
Molecular Biology and Plant Science
Urea derivatives have shown cytokinin-like activity, influencing cell division and differentiation in plants. Compounds like forchlorofenuron (CPPU) and thidiazuron (TDZ) are known to enhance in vitro plant morphogenesis significantly, suggesting potential applications in agriculture and horticulture for crop improvement and propagation (A. Ricci & C. Bertoletti, 2009).
Pharmaceutical Research
In pharmaceutical research, the synthesis of novel urea derivatives has been directed towards developing new therapeutic agents. For example, the design and synthesis of 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol-2-yl)urea derivatives have led to the discovery of potent inhibitors against chronic myeloid leukemia (CML), showcasing the therapeutic potential of such compounds in cancer treatment (Weiwei Li et al., 2019).
Eigenschaften
IUPAC Name |
1-(3-chloro-4-methylphenyl)-3-(2-imidazol-1-ylpyrimidin-5-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN6O/c1-10-2-3-11(6-13(10)16)20-15(23)21-12-7-18-14(19-8-12)22-5-4-17-9-22/h2-9H,1H3,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLKRTHYIVCBYAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2=CN=C(N=C2)N3C=CN=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



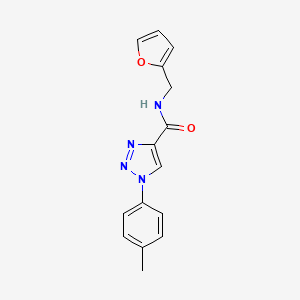
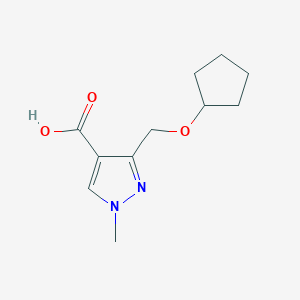

![N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]cyclohexanecarboxamide](/img/structure/B2695895.png)
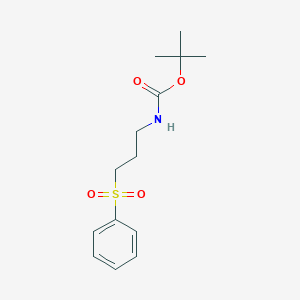
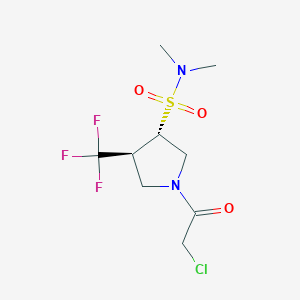
![6-Bromo-3-chloro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B2695899.png)

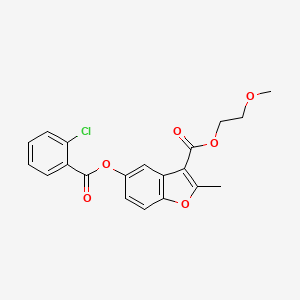
![Methanone, (4-hydroxyphenyl)[4-(2-propyn-1-yloxy)phenyl]-](/img/structure/B2695902.png)
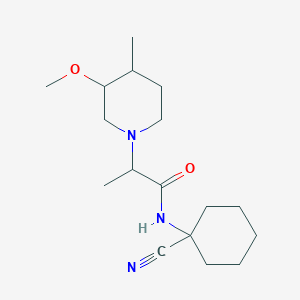
![N-[(4-Fluorophenyl)methyl]-5-methoxyisoquinolin-1-amine](/img/structure/B2695904.png)